3-Hydroxy-N,4-dimethylbenzamide CAS 348165-50-4
3-Hydroxy-N,4-dimethylbenzamide CAS 348165-50-4
An In-Depth Technical Guide to 3-Hydroxy-N,4-dimethylbenzamide (CAS 348165-50-4) and Its Isomeric Landscape
This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals working with novel benzamide derivatives. Given the limited publicly available data for 3-Hydroxy-N,4-dimethylbenzamide, this guide establishes a predictive framework by synthesizing information from its close structural isomers and related analogs. This approach offers field-proven insights into its synthesis, characterization, potential biological activities, and handling protocols.
Introduction and Structural Elucidation
3-Hydroxy-N,4-dimethylbenzamide belongs to the benzamide class of organic compounds, which are characterized by a benzene ring attached to an amide functional group. The specific substitution pattern—a hydroxyl group at the 3-position, a methyl group at the 4-position, and a single methyl group on the amide nitrogen—suggests a molecule with potential for diverse chemical interactions, including hydrogen bonding and aromatic stacking.
It is critical to note a discrepancy in the public domain regarding CAS 348165-50-4, which is sometimes associated with the related structure, 3-hydroxy-N-methoxy-4-methylbenzamide[1]. This guide will focus on the named compound, 3-Hydroxy-N,4-dimethylbenzamide, and will draw heavily on data from its more thoroughly characterized isomers, primarily 3-hydroxy-N,N-dimethylbenzamide (the N,N-dimethyl analog) and N,4-dimethylbenzamide [2].
Physicochemical Properties: A Comparative Analysis
To provide a practical baseline for researchers, the following table compares the computed properties of the target compound with the known properties of its close structural analogs. Such data is crucial for designing purification strategies, predicting solubility, and understanding potential bioavailability.
| Property | 3-Hydroxy-N,4-dimethylbenzamide (Predicted) | 3-hydroxy-N,N-dimethylbenzamide[3] | 4-hydroxy-N,N-dimethylbenzamide[4] |
| CAS Number | 348165-50-4 (Disputed) | 15789-03-4 | 20876-99-7 |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol |
| InChI Key | Predicted: GXYKESMXHVNYNW-UHFFFAOYSA-N | TULKODADVOEVTR-UHFFFAOYSA-N | UJCPSWBVHQROQF-UHFFFAOYSA-N |
| Melting Point | N/A | 133 °C[5] | Solid (form)[6][7] |
| Boiling Point | N/A | 344.0 ± 25.0 °C at 760 mmHg[5] | N/A |
| XLogP3 | N/A | 1.4 | 0.6 |
Synthesis and Purification Strategy
While a specific, validated synthesis for 3-Hydroxy-N,4-dimethylbenzamide is not prominently published, a robust synthetic route can be designed based on established organic chemistry principles for benzamide formation. The most logical approach involves the amidation of a corresponding carboxylic acid.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a commercially available precursor, 3-hydroxy-4-methylbenzoic acid. This method offers high regioselectivity and utilizes standard, well-understood reactions.
Caption: Proposed two-step synthesis of 3-Hydroxy-N,4-dimethylbenzamide.
Detailed Experimental Protocol (Predictive)
This protocol is a self-validating system; successful progression to each subsequent step is contingent on the characterization and purity assessment of the intermediate.
Step 1: Synthesis of 3-Hydroxy-4-methylbenzoyl chloride
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Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 3-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).
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Activation: Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
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Causality: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acid chlorides. The DMF catalyst accelerates the reaction via the formation of a Vilsmeier intermediate.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas (HCl and CO). The reaction is complete when gas evolution ceases.
-
Workup: Remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.
Step 2: Synthesis of 3-Hydroxy-N,4-dimethylbenzamide
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Setup: Dissolve the crude 3-hydroxy-4-methylbenzoyl chloride in anhydrous DCM (10 mL/g) and cool the solution to 0 °C in an ice bath.
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Amidation: In a separate flask, prepare a solution of methylamine (2.2 eq, as a solution in THF or water) and a non-nucleophilic base such as triethylamine (Et₃N, 2.5 eq) in DCM. Add this solution dropwise to the acid chloride solution.
-
Causality: An excess of methylamine and the presence of a base are crucial. The base neutralizes the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile.
-
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Purification:
-
Quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-Hydroxy-N,4-dimethylbenzamide.
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Analytical Characterization
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
Standard Characterization Workflow
Caption: Standard workflow for the analytical characterization of the target compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (in CDCl₃ or DMSO-d₆):
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Aromatic Protons: Expect three distinct signals in the aromatic region (~6.8-7.5 ppm). The protons on the benzene ring will show coupling patterns (doublets and singlets) consistent with a 1,2,4-trisubstituted ring.
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N-Methyl Protons: A singlet or doublet (depending on rotation around the C-N amide bond and solvent) around 2.8-3.1 ppm, integrating to 3H.
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Aryl-Methyl Protons: A sharp singlet around 2.2-2.4 ppm, integrating to 3H.
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Hydroxyl Proton: A broad singlet, with a chemical shift that is highly dependent on concentration and solvent (typically >9.0 ppm in DMSO-d₆).
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-
¹³C NMR: Expect 9 distinct carbon signals, including signals for the carbonyl carbon (~170 ppm), the aromatic carbons (110-160 ppm), and the two methyl carbons (one aryl-C at ~20 ppm and one N-methyl-C at ~26 ppm). Published data for isomers can provide more precise shift predictions[8].
2. Mass Spectrometry (MS)
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Method: Electrospray ionization (ESI) is recommended.
-
Expected Ion: In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 166.08. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
3. Chromatographic Purity
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Method: A standard reverse-phase HPLC method is suitable for purity determination.
-
Protocol:
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: The method should demonstrate good linearity, precision, and accuracy, with a correlation coefficient >0.99[9][10].
-
Potential Biological Activity and Mechanism of Action (Exploratory)
While no specific biological data exists for 3-Hydroxy-N,4-dimethylbenzamide, the benzamide scaffold is a well-known pharmacophore present in numerous bioactive compounds. The N-hydroxybenzamide moiety, in particular, is a classic zinc-binding group found in many enzyme inhibitors.
Hypothesis: Histone Deacetylase (HDAC) Inhibition
A strong hypothesis is that derivatives of this compound could function as HDAC inhibitors. N-hydroxybenzamide derivatives are known to chelate the zinc ion within the active site of HDAC enzymes, leading to their inhibition[11].
Caption: Hypothetical chelation of the active site zinc ion in an HDAC by an N-hydroxy analog.
This inhibitory action can lead to hyperacetylation of histones, altering chromatin structure and gene expression, which has therapeutic applications in oncology and other areas. Benzamide derivatives have also been investigated for pesticidal and other biological activities[12].
Safety, Handling, and Storage
Based on the GHS classifications for closely related isomers like 3-hydroxy-N,N-dimethylbenzamide, the target compound should be handled with care.
GHS Hazard Profile (Anticipated)
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Acute Toxicity, Oral (Category 4): Harmful if swallowed[3][4].
-
Eye Irritation (Category 2A): Causes serious eye irritation[3][4].
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[3][4].
Standard Handling Protocol
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles[13][14].
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors[13][14].
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not ingest[13].
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up[13][14].
Conclusion
3-Hydroxy-N,4-dimethylbenzamide is a compound with significant potential for further investigation in drug discovery and chemical biology. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, purification, characterization, and safe handling. By leveraging comparative data from its isomers and applying established chemical principles, researchers are well-equipped to explore the properties and potential applications of this novel molecule.
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